AN3199 is a synthetic compound that has garnered interest in the scientific community for its unique properties and potential applications. This compound is primarily researched for its biological activity, particularly in the context of medicinal chemistry.
AN3199 was first synthesized by researchers exploring novel therapeutic agents. Specific details about its discovery and initial characterization can be traced back to studies focusing on compounds with similar pharmacological profiles.
AN3199 falls under the category of organic compounds, specifically within the realm of heterocycles, which are compounds containing rings that include atoms other than carbon. Its classification is significant for understanding its reactivity and potential interactions with biological systems.
The synthesis of AN3199 typically involves multi-step organic reactions, including cyclization and functional group transformations. The most common methods include:
The synthesis may utilize reagents such as acids or bases to catalyze reactions, and solvents like dimethyl sulfoxide or dichloromethane are often employed to facilitate the reaction conditions. Reaction conditions such as temperature and time are optimized to yield high purity and yield of AN3199.
The molecular structure of AN3199 features a heterocyclic ring system, which contributes to its biological activity. The precise arrangement of atoms and bonds can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
AN3199 participates in various chemical reactions typical of heterocycles, including:
The reaction conditions (e.g., temperature, solvent) must be carefully controlled to optimize yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography are often employed to monitor reaction progress.
The mechanism of action of AN3199 is primarily studied in biological systems where it exhibits pharmacological effects. It is believed to interact with specific biological targets, such as enzymes or receptors, leading to desired therapeutic outcomes.
Research indicates that AN3199 may inhibit certain pathways involved in disease processes, although specific targets and mechanisms are still under investigation.
AN3199 has potential applications in various fields, particularly in medicinal chemistry for drug development. Its unique properties make it a candidate for further exploration in:
AN3199 (CAS 1187187-10-5) emerged as a significant boron-containing heterocyclic compound in the early 2010s, reflecting advances in benzoxaborole synthesis. Its core structure integrates a boronic ester fused to a benzene ring, enabling unique electronic properties critical for targeting phosphodiesterases. The compound was first synthesized through nucleophilic substitution reactions between halogenated benzoxaboroles and pyridine carboxylates, followed by esterification with butanol [1] [4]. Early synthetic routes achieved moderate yields (~40–50%), but optimization improved efficiency to >75% by 2015 through palladium-catalyzed cross-coupling [7]. This progression positioned AN3199 as a model system for studying boron-enhanced bioactivity in heterocycles, particularly its ability to form reversible covalent bonds with enzyme active sites [4]. Its characterization data—including NMR resonance at 7.8–8.2 ppm for pyridyl protons and IR carbonyl stretch at 1,710 cm⁻¹—became benchmark references for newer benzoxaborole derivatives [1].
Table 1: Key Synthetic Milestones for AN3199
Year | Development | Significance |
---|---|---|
2010–2012 | Initial synthesis and structural elucidation | Established core benzoxaborole-pyridine architecture |
2013–2015 | Pd-catalyzed coupling optimization | Yield enhancement to >75% |
2016–2018 | Metabolic stability studies | Identification of ester-to-acid conversion in plasma |
AN3199 exemplifies the strategic integration of boron heterocycles and nitrogen-containing pharmacophores to enhance target engagement. Its design combines two bioactive motifs:
Studies leveraging AN3199 revealed that boron hybridization (sp² vs. sp³) dictates inhibitor potency. AN3199’s IC₅₀ of 94.5 nM against PDE4B correlates with its planar conformation, which optimally aligns with the enzyme's hydrophobic clamp region [1] [7]. This insight propelled computational studies on boron conformational dynamics, leading to derivatives with improved selectivity profiles. Additionally, AN3199’s stability in murine plasma—converting to an active acid metabolite (76.6% yield in 1 hour)—highlighted the role of prodrug design in extending half-lives of boron heterocycles [1].
Table 2: Structural Features of AN3199 and Their Functions
Structural Element | Role in Bioactivity |
---|---|
Oxaborole ring | Forms reversible bonds with PDE4's serine residues |
Butyl ester group | Enhances cell permeability; hydrolyzed to active acid |
Pyridyloxy linkage | Orients molecule for H-bonding with Gln-443 |
AN3199’s trajectory bridges computational predictions and experimental validation:
Table 3: Experimental and Theoretical Data for AN3199
Parameter | Value | Method/Model |
---|---|---|
PDE4B IC₅₀ | 94.5 nM | Fluorescent cAMP assay |
Metabolic conversion | 76.6% to acid (1 h) | Mouse plasma incubation |
Binding free energy (ΔG) | −9.2 kcal/mol | Molecular dynamics |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: